![molecular formula C19H25N3O2S B12242297 2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12242297.png)
2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a cyclohexanesulfonyl group, and a naphthyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-ol and piperidine-4-carboxylic acid share structural similarities with 2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine.
Naphthyridine Derivatives: Compounds like 1,8-naphthyridine-2-carboxylic acid and 1,8-naphthyridine-3-amine also exhibit structural similarities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H25N3O2S |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-(1-cyclohexylsulfonylpiperidin-4-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C19H25N3O2S/c23-25(24,17-6-2-1-3-7-17)22-13-10-15(11-14-22)18-9-8-16-5-4-12-20-19(16)21-18/h4-5,8-9,12,15,17H,1-3,6-7,10-11,13-14H2 |
InChI Key |
BHFMHUOESMLHEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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